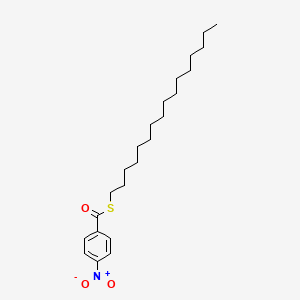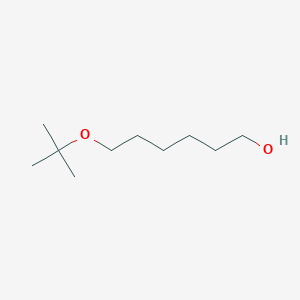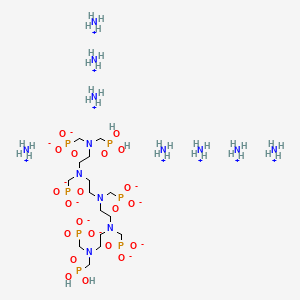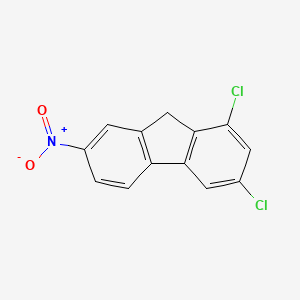
1,3-dichloro-7-nitro-9H-fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-dichloro-7-nitro-9H-fluorene is an organic compound with the molecular formula C13H7Cl2NO2 It is a derivative of fluorene, characterized by the presence of two chlorine atoms and one nitro group attached to the fluorene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dichloro-7-nitro-9H-fluorene typically involves the nitration of 1,3-dichlorofluorene. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the fluorene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-dichloro-7-nitro-9H-fluorene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.
Major Products Formed
Substitution: Products with different substituents replacing the chlorine atoms.
Reduction: Formation of 1,3-dichloro-7-amino-9H-fluorene.
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
1,3-dichloro-7-nitro-9H-fluorene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3-dichloro-7-nitro-9H-fluorene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chlorine atoms can influence the compound’s reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-dichloro-7-fluoroisoquinoline
- 2,7-dinitrofluoren-9-one
- 1,3-dichlorofluorene
Uniqueness
1,3-dichloro-7-nitro-9H-fluorene is unique due to the specific arrangement of chlorine and nitro groups on the fluorene core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
92961-03-0 |
|---|---|
Molekularformel |
C13H7Cl2NO2 |
Molekulargewicht |
280.10 g/mol |
IUPAC-Name |
1,3-dichloro-7-nitro-9H-fluorene |
InChI |
InChI=1S/C13H7Cl2NO2/c14-8-5-11-10-2-1-9(16(17)18)3-7(10)4-12(11)13(15)6-8/h1-3,5-6H,4H2 |
InChI-Schlüssel |
QBILCHAQTNBYIL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=CC(=C2)[N+](=O)[O-])C3=C1C(=CC(=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-Aminocyclohexyl)methyl]-2,6-di(propan-2-yl)aniline](/img/structure/B14359675.png)
![Propanedinitrile, [[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylene]-](/img/structure/B14359679.png)
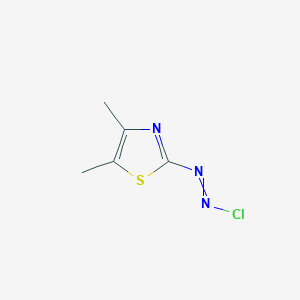
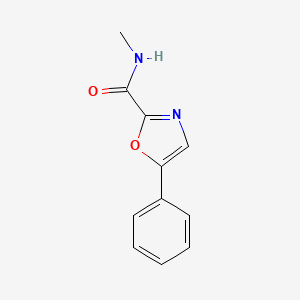
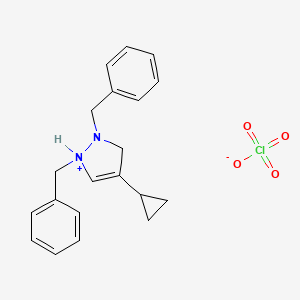
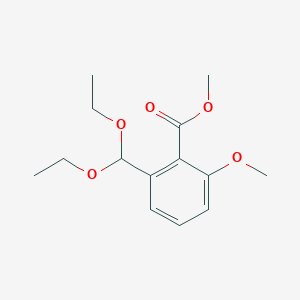

![N-Methyl-N-{[3-(propan-2-yl)-1,2-oxazol-5-yl]carbamoyl}formamide](/img/structure/B14359712.png)
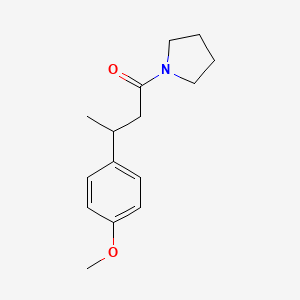
![5-({1-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]-1,3-bis(dodecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate](/img/structure/B14359720.png)
![Benzenesulfonic acid, 4-[(phenylmethylene)hydrazino]-](/img/structure/B14359722.png)
